molecular formula C8H8ClF3N4 B2724095 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride CAS No. 2287288-20-2

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride

Cat. No.: B2724095
CAS No.: 2287288-20-2
M. Wt: 252.63
InChI Key: JMDHYZYVTFZCEC-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrazolo[4,3-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazolo[4,3-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potent biological activity as a TRK inhibitor .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4.ClH/c1-15-6-2-4(12)7(8(9,10)11)14-5(6)3-13-15;/h2-3H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHYZYVTFZCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287288-20-2
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-6-amine hydrochloride
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